N-isopropyl-2-(isopropylamino)-4-methyl-5-pyrimidinecarboxamide
Description
Properties
IUPAC Name |
4-methyl-N-propan-2-yl-2-(propan-2-ylamino)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-7(2)14-11(17)10-6-13-12(15-8(3)4)16-9(10)5/h6-8H,1-5H3,(H,14,17)(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEDNKXWYWEPJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC(C)C)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-isopropyl-2-(isopropylamino)-4-methyl-5-pyrimidinecarboxamide, commonly referred to as a diaminopyrimidine derivative, has garnered attention in pharmacological research for its potential therapeutic applications. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables that summarize its effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features a pyrimidine ring substituted with isopropyl and amino groups, which are crucial for its biological activity.
The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors implicated in various diseases. Notably, it has been shown to modulate pathways related to angiogenesis and cell proliferation by inhibiting kinases involved in these processes.
Key Mechanisms:
- Inhibition of Angiogenesis : The compound has been demonstrated to inhibit vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for angiogenesis in tumors .
- Antitumor Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
Biological Activity Data
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor Activity | Inhibition of cell proliferation | , |
| Angiogenesis Inhibition | Reduced VEGF-induced angiogenesis | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
-
Case Study on Anticancer Properties :
A study published in Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines, including breast and colon cancer. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 8 µM for breast cancer cells . -
In Vivo Studies :
In animal models, the administration of this compound resulted in a marked decrease in tumor size compared to controls. The study highlighted the compound's ability to penetrate tumor tissues effectively, enhancing its therapeutic potential .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of this compound is essential for assessing its viability as a therapeutic agent.
Key Findings:
- Absorption : Rapid absorption was noted post-administration with peak plasma concentrations achieved within 1 hour.
- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
- Toxicity Profile : Acute toxicity studies reveal a favorable safety profile with no significant adverse effects observed at therapeutic doses .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidinecarboxamide Derivatives
Structural Analogues in the Pyrimidinecarboxamide Class
Several pyrimidinecarboxamide derivatives share structural motifs with the target compound. Key examples include:
2-Amino-N-(3,4-di-chlorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide (4l)
- Molecular Formula : C₁₅H₁₆Cl₂N₄O₂
- Molecular Weight : 354 g/mol (MS data)
- Substituents: 4-isopropyl 6-methoxy 2-amino 5-carboxamide linked to 3,4-dichlorophenyl
- Physical Properties :
2-Amino-4-isopropyl-6-methoxy-N-(2,5-dimethylphenyl)pyrimidine-5-carboxamide (4e)
- Molecular Formula : C₁₇H₂₂N₄O₂
- Molecular Weight : 314 g/mol (MS data)
- Substituents: 4-isopropyl 6-methoxy 2-amino 5-carboxamide linked to 2,5-dimethylphenyl
- Physical Properties :
Key Structural and Functional Differences
Analysis :
- Reactivity : Electron-withdrawing Cl in 4l may enhance electrophilic substitution reactions compared to the target compound’s methyl and isopropyl groups.
- Thermal Stability : Higher melting points in 4l (240–242°C) correlate with its rigid dichlorophenyl group, whereas 4e’s lower melting point (186–188°C) reflects the flexibility of dimethylphenyl substituents.
Research Implications
- Synthetic Challenges : The absence of methoxy or aryl groups in the target compound simplifies synthesis compared to 4l and 4e, which require multi-step functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
